molecular formula C11H13BrO B13400770 1-(2-Bromophenyl)-3-methylbutan-1-one

1-(2-Bromophenyl)-3-methylbutan-1-one

Cat. No.: B13400770
M. Wt: 241.12 g/mol
InChI Key: GNFDDAUBQCQXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenyl)-3-methylbutan-1-one (CAS: 2142-69-0) is a brominated aromatic ketone with the molecular formula C₁₁H₁₃BrO and a molecular weight of 241.12 g/mol . Its structure features a 2-bromophenyl group attached to a 3-methylbutan-1-one backbone, making it a versatile intermediate in organic synthesis. The bromine atom at the ortho position of the phenyl ring significantly influences its electronic and steric properties, enhancing reactivity in cross-coupling reactions and serving as a precursor for pharmaceuticals or agrochemicals .

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

1-(2-bromophenyl)-3-methylbutan-1-one

InChI

InChI=1S/C11H13BrO/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3

InChI Key

GNFDDAUBQCQXCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromophenyl)-3-methylbutan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-bromobenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another method involves the Suzuki-Miyaura coupling reaction, where 2-bromophenylboronic acid is coupled with 3-methylbutanoyl chloride in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often employs the Friedel-Crafts acylation method due to its simplicity and cost-effectiveness. Large-scale production requires careful control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Products depend on the electrophile used, such as nitro, sulfonyl, or halogenated derivatives.

    Reduction: 1-(2-Bromophenyl)-3-methylbutanol.

    Oxidation: 1-(2-Bromophenyl)-3-methylbutanoic acid.

Scientific Research Applications

1-(2-Bromophenyl)-3-methylbutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-methylbutan-1-one depends on its specific application. In electrophilic aromatic substitution reactions, the bromine atom directs incoming electrophiles to the ortho and para positions on the phenyl ring. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(4-Bromophenyl)-3-methylbutan-1-one Bromine at para position C₁₁H₁₃BrO 241.12 Research chemical; potential intermediate in drug discovery.
1-(4-Fluorophenyl)-3-methylbutan-1-one Fluorine at para position C₁₁H₁₃FO 180.22 Fluorinated analog with altered electronic properties; used in material science studies.
1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one Cl at 5-position, OCH₃ at 2-position C₁₂H₁₅ClO₂ 226.70 Enhanced solubility due to methoxy group; explored in agrochemical synthesis.
1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one Trifluoromethyl group C₈H₄BrF₃O 253.02 Shorter carbon chain; higher electrophilicity due to CF₃ group. Boiling point: ~230°C.

Hydroxy- and Methoxy-Substituted Analogs

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(2-Hydroxyphenyl)-3-methylbutan-1-one Hydroxyl at ortho position C₁₁H₁₄O₂ 178.23 High purity (≥95%); used in polymer engineering and coatings.
1-(4-Methoxyphenyl)-3-methylbutan-1-one Methoxy at para position C₁₂H₁₆O₂ 192.25 Boiling point: 167°C (25 Torr); density: 0.986 g/cm³. Intermediate in fragrance synthesis.
1-(5-Acetyl-2,4-dihydroxyphenyl)-3-methylbutan-1-one Acetyl and dihydroxy groups C₁₃H₁₆O₄ 248.27 Isolated from marine algae; exhibits bioactive properties.

Sulfone and Piperidine Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one Phenylsulfonyl group C₁₂H₁₆O₃S 240.32 Crystalline solid (mp: 80–81°C); used in asymmetric catalysis.
1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one Bromomethyl-piperidine C₁₁H₂₀BrNO 262.19 Pharmaceutical intermediate; targets CNS disorders.

Key Findings and Trends

Substituent Effects :

  • Halogens : Bromine increases molecular weight and steric hindrance compared to fluorine, influencing reaction kinetics in cross-coupling reactions .
  • Hydroxy/Methoxy Groups : Enhance solubility in polar solvents and enable hydrogen bonding, critical in material science applications .
  • Trifluoromethyl Groups : Elevate electrophilicity, making derivatives like 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one reactive in nucleophilic substitutions .

Piperidine and sulfone derivatives are pivotal in CNS drug development due to their ability to cross the blood-brain barrier .

Fluorinated analogs (e.g., 1-(4-Fluorophenyl)-3-methylbutan-1-one) generally exhibit lower reactivity hazards compared to brominated counterparts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.